5-benzyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
5-Benzyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C12H11NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Mechanism of Action
Target of Action
It’s known that pyrrole derivatives, which include this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Pyrrole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Pyrrole-2-carboxaldehyde derivatives, which include 5-Benzyl-1H-Pyrrole-2-Carbaldehyde, have been isolated from many natural sources, including fungi, plants, and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . These observations suggest that molecules containing this skeleton have various biological functions and may affect multiple biochemical pathways.
Result of Action
Pyrrole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound could have a broad range of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
It is known that pyrrole-2-carboxaldehyde derivatives, which are structurally similar to 5-Benzyl-1H-Pyrrole-2-Carbaldehyde, have been isolated from many natural sources, including fungi, plants, and microorganisms .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied . Future in vitro and in vivo studies are needed to address these questions.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been investigated . Future studies should explore potential threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-benzyl-1H-pyrrole-2-carbaldehyde typically involves the reaction of pyrrole derivatives with benzyl halides under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrrole, followed by the addition of benzyl bromide to form the benzylated pyrrole. The resulting compound is then subjected to formylation using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 2-position of the pyrrole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) or halogenation using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products:
Oxidation: 5-benzyl-1H-pyrrole-2-carboxylic acid.
Reduction: 5-benzyl-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Benzyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
5-Benzyl-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-Benzyl-1H-pyrrole-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
5-Benzyl-1H-pyrrole-2-nitrile: Similar structure but with a nitrile group instead of an aldehyde.
Uniqueness: 5-Benzyl-1H-pyrrole-2-carbaldehyde is unique due to its aldehyde functional group, which allows it to undergo specific reactions that other similar compounds cannot. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
5-benzyl-1H-pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-12-7-6-11(13-12)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHSCRYTTYAHKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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